1-Oxa-6-azaspiro[3.4]octane oxalate

Pharmaceutical intermediate Quality control Purity specification

1-Oxa-6-azaspiro[3.4]octane oxalate is a heterobicyclic spiro compound composed of an oxetane and a pyrrolidine ring linked through a shared quaternary carbon. Supplied as the oxalate salt (96% purity; PubChem CID , it serves as a conformationally constrained pharmaceutical intermediate whose three-dimensional scaffold provides spatially defined exit vectors for modular derivatization in drug discovery.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 1408074-51-0
Cat. No. B1375964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[3.4]octane oxalate
CAS1408074-51-0
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CNCC12CCO2.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyZKTJFOHJBNDMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-6-azaspiro[3.4]octane oxalate (CAS 1408074-51-0): A Defined-Scaffold Spirocyclic Building Block for Pharmaceutical Synthesis


1-Oxa-6-azaspiro[3.4]octane oxalate is a heterobicyclic spiro compound composed of an oxetane and a pyrrolidine ring linked through a shared quaternary carbon. Supplied as the oxalate salt (96% purity; PubChem CID 71432930) , it serves as a conformationally constrained pharmaceutical intermediate whose three-dimensional scaffold provides spatially defined exit vectors for modular derivatization in drug discovery .

Why 1-Oxa-6-azaspiro[3.4]octane oxalate Cannot Be Interchanged with Closely Related Spirocyclic Analogs


Subtle differences in heteroatom positioning among oxa-azaspiro[3.4]octane regioisomers profoundly influence biological activity. For instance, the 2-oxa regioisomer (oxygen at the 2-position of the oxetane ring) has demonstrated epidermal growth factor receptor (EGFR) inhibitory activity in quinazoline-based derivatives, whereas no equivalent EGFR activity is reported for the 1-oxa scaffold [1]. Moreover, the oxalate salt form significantly alters computed physicochemical properties—including topological polar surface area (TPSA) and hydrogen-bond capacity—relative to free-base regioisomers, affecting solubility and molecular recognition profiles [2]. These regioisomeric and salt-form distinctions mean that generic substitution without experimental validation risks divergent pharmacokinetic, pharmacodynamic, and synthetic outcomes.

Quantitative Differentiation Evidence for 1-Oxa-6-azaspiro[3.4]octane oxalate


Certified Purity Advantage Over a Common Regioisomeric Analog

1-Oxa-6-azaspiro[3.4]octane oxalate is supplied with a manufacturer-certified purity of 96% (Thermo Scientific, catalog AAH57452MD) . By contrast, the 2-oxa-6-azaspiro[3.4]octane free base—a regioisomer frequently employed in EGFR inhibitor synthesis—is available at 95% purity from commercial sources (AKSci, catalog V4426) .

Pharmaceutical intermediate Quality control Purity specification

Elevated Topological Polar Surface Area (TPSA) Indicative of Superior Aqueous Solubility Potential

The oxalate salt exhibits a computed TPSA of 95.9 Ų (PubChem CID 71432930) [1], compared to 21.3 Ų for the 2-oxa-6-azaspiro[3.4]octane free base (PubChem CID 53438323) [2].

Drug-likeness Solubility Physicochemical property

Expanded Hydrogen-Bond Donor/Acceptor Network Relative to Free-Base Comparators

The oxalate salt harbors 3 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), versus 1 HBD and 2 HBA for the 2-oxa free base [1][2].

Molecular recognition Hydrogen bonding Fragment-based drug design

Primary Research and Industrial Applications Where 1-Oxa-6-azaspiro[3.4]octane oxalate Delivers Differentiated Value


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Three-Dimensional Scaffolds

The dense, rigid spiro[3.4]octane core provides spatially well-defined exit vectors that enable systematic exploration of chemical space [1]. When incorporated into fragment libraries, the 1-oxa regioisomer offers a distinct pharmacophore geometry compared to the 2-oxa analog—the latter being associated with EGFR kinase engagement [2]. This differential biological fingerprint allows screening campaigns to probe targets outside the EGFR family without confounding background signals. The higher computed TPSA (95.9 Ų) further suggests improved aqueous solubility in screening buffers, facilitating handling in automated liquid-handling systems [3].

Synthetic Intermediate for Non‑EGFR Kinase Inhibitor Programs

Given the regioisomeric divergence in biological activity—where the 2‑oxa regioisomer has demonstrated EGFR inhibition [2]—the 1‑oxa scaffold is a logical starting point for medicinal chemists seeking spirocyclic rigidity in kinase programs that explicitly avoid EGFR liability. The oxalate salt form provides a solid, easily-handled intermediate of certified 96% purity [1], suitable for direct Boc protection or reductive amination sequences to generate focused screening sets.

Physicochemical Property Tuning in Lead Optimization Campaigns

Lead molecules often require modulation of solubility and permeability without sacrificing binding affinity. The oxalate salt delivers a substantial TPSA boost (95.9 Ų) and augmented hydrogen-bond donor/acceptor count (HBD 3, HBA 6) relative to free-base spirocyclic analogs [3]. Appending the 1‑oxa‑6‑azaspiro[3.4]octane moiety to advanced intermediates can therefore serve as a modular strategy to improve aqueous solubility and reduce logD, while the inherent scaffold rigidity may confer metabolic stability advantages [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-6-azaspiro[3.4]octane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.